

An In-depth Technical Guide to 6-Chloro-4-methoxynicotinamide

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Compound of Interest

Compound Name: 6-Chloro-4-methoxynicotinamide

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Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of **6-Chloro-4-methoxynicotinamide**. While this specific substituted nicotinamide is not extensively documented in publicly available literature, this document compiles the known information and presents standardized methodologies for its synthesis and characterization based on established chemical principles and analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development who may be interested in this or structurally related molecules. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Logical and procedural workflows are visualized using Graphviz diagrams to facilitate understanding.

Molecular Structure and Physicochemical Properties

6-Chloro-4-methoxynicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. The core structure is a pyridine ring substituted with a chloro group at the 6-position, a methoxy group at the 4-position, and a carboxamide group at the 3-position.

Molecular Structure:

- Molecular Formula: C₇H₇ClN₂O₂
- Systematic IUPAC Name: 6-chloro-4-methoxypyridine-3-carboxamide
- SMILES: COC1=CC(Cl)=NC=C1C(N)=O

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of **6-Chloro-4-methoxynicotinamide**.

Physicochemical Data

The following table summarizes the key physicochemical properties of **6-Chloro-4-methoxynicotinamide**. It is important to note that while the molecular formula and weight are definitive, other parameters are computationally predicted and await experimental verification.

Property	Value	Source
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	ChemScene[1]
Molecular Weight	186.60 g/mol	ChemScene[1]
Topological Polar Surface Area (TPSA)	65.21 Å ²	ChemScene[1]
logP (octanol-water partition coefficient)	0.8425	ChemScene[1]
Hydrogen Bond Acceptors	3	ChemScene[1]
Hydrogen Bond Donors	1	ChemScene[1]
Rotatable Bonds	2	ChemScene[1]

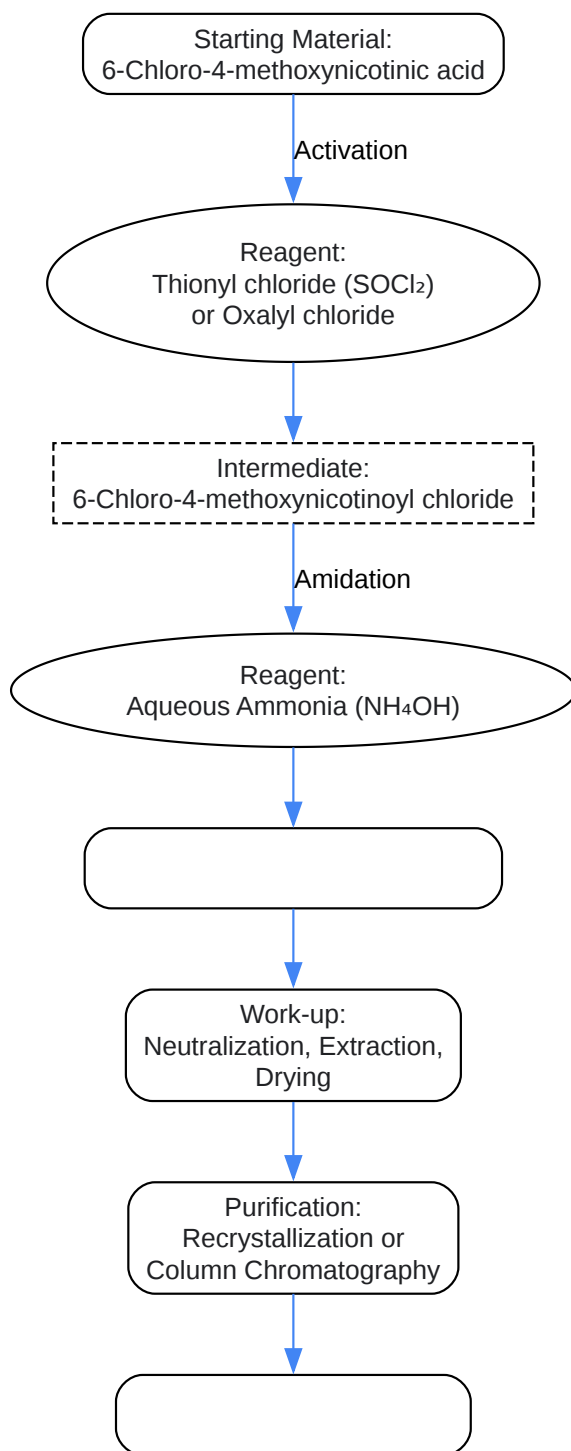
Synthesis and Characterization

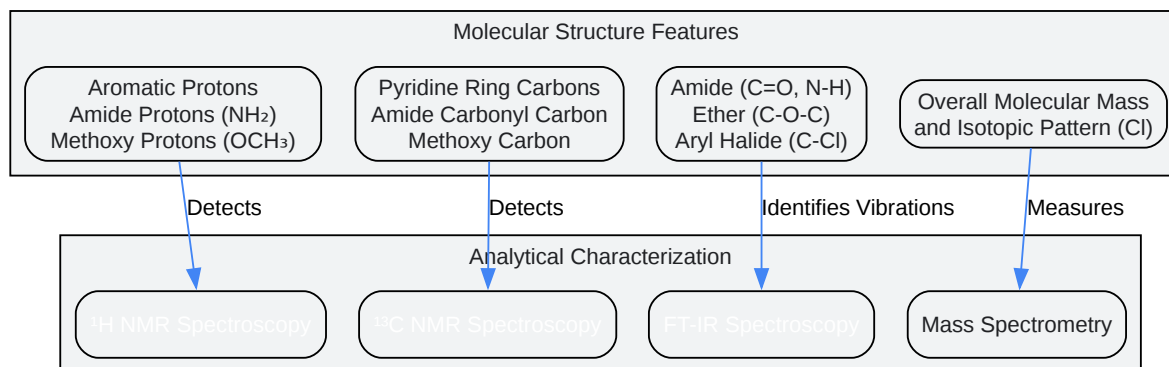
While a specific, detailed experimental protocol for the synthesis of **6-Chloro-4-methoxynicotinamide** is not readily available in the peer-reviewed literature, a plausible

synthetic route can be proposed based on established methods for the synthesis of substituted nicotinamides.^[2]^[3]

Proposed Synthetic Workflow

A potential synthetic pathway could involve the amidation of a corresponding carboxylic acid or ester precursor. The following diagram illustrates a logical workflow for such a synthesis.





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